

Application Notes and Protocols: Triphenylphosphine Dibromide in the Synthesis of Aziridines and Azetidines

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Compound of Interest

Compound Name: Triphenylphosphine dibromide

Cat. No.: B085547

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Introduction

Triphenylphosphine dibromide (PPh_3Br_2) is a versatile reagent in organic synthesis, primarily known for its role in the conversion of alcohols to alkyl bromides. This application note details its utility in the synthesis of nitrogen-containing heterocycles, specifically focusing on the formation of three-membered aziridine rings from β -amino alcohols. While its application in aziridine synthesis is established, its use in the formation of four-membered azetidine rings is not documented in the reviewed literature.

Aziridines are valuable building blocks in medicinal chemistry and drug development due to their prevalence in natural products and their ability to act as precursors for a variety of functionalized molecules. The method described herein provides a convenient one-step synthesis of aziridines from readily available β -amino alcohols.[1]

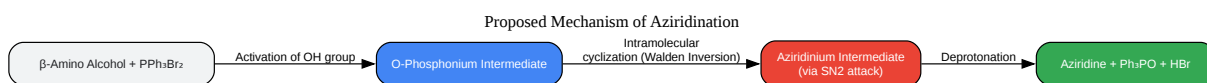
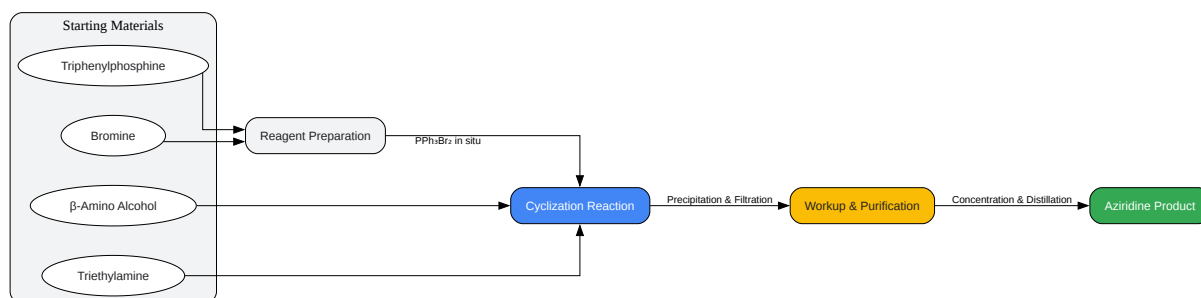
Synthesis of Aziridines from β -Amino Alcohols

The reaction of β -amino alcohols with **triphenylphosphine dibromide** provides a direct route to aziridines in good yields.[1][2] This method is a notable alternative to the traditional Gabriel and Wenker syntheses, which often involve multiple steps.[1]

Reaction Principle

The reaction proceeds via the activation of the hydroxyl group of the β -amino alcohol by **triphenylphosphine dibromide**. This is followed by an intramolecular nucleophilic attack by the amino group, leading to the formation of the aziridine ring. A key feature of this reaction is the inversion of stereochemistry at the carbon atom bearing the hydroxyl group, a phenomenon known as Walden inversion, which is characteristic of an S_N2 mechanism.^{[1][2]}

Reaction Workflow



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References

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